Dimethyl adipimidate dihydrochloride

Description

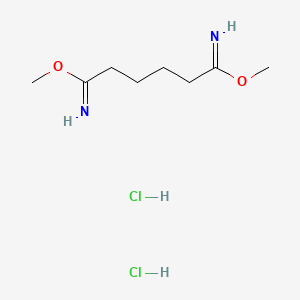

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl hexanediimidate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-11-7(9)5-3-4-6-8(10)12-2;;/h9-10H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUUDEWWMRQUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCCCC(=N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Alfa Aesar MSDS] | |

| Record name | Dimethyl adipimidate dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14620-72-5 | |

| Record name | Dimethyl adipimidate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl adipimidate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ADIPIMIDATE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHO0F998GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Reaction of Dimethyl Adipimidate Dihydrochloride with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reaction between dimethyl adipimidate dihydrochloride (B599025) (DMA) and primary amines. It details the underlying chemistry, optimal reaction conditions, and practical applications in research and drug development, with a focus on protein crosslinking and enzyme stabilization.

Core Principles of the Reaction

Dimethyl adipimidate (DMA) is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups connected by a spacer arm.[1][2] The reactive groups are imidoesters, which exhibit high specificity for primary amino groups (–NH₂), such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[1][2]

The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the imidoester. This results in the formation of a stable amidine bond, covalently linking the target molecules.[3] A key advantage of using imidoesters like DMA is that the amidination reaction preserves the net charge of the protein at physiological pH, as the positively charged primary amine is replaced by a positively charged amidine group.[2] This charge preservation often helps in maintaining the native conformation and biological activity of the protein.[2]

The dihydrochloride salt form of DMA enhances its solubility in aqueous buffers, facilitating its use in biological applications.

The Chemical Reaction Mechanism

The reaction of a primary amine with one of the imidoester functional groups of dimethyl adipimidate is a two-step process. First, the primary amine acts as a nucleophile, attacking the electrophilic carbon of the imidoester. This leads to the formation of a tetrahedral intermediate. Subsequently, a methanol (B129727) molecule is eliminated, resulting in the formation of a stable amidine bond. Since DMA has two imidoester groups, this reaction can occur at both ends of the molecule, enabling the crosslinking of two primary amine-containing molecules.

Quantitative Data Summary

While precise kinetic data for the DMA-primary amine reaction is not extensively tabulated in the literature, the following table summarizes data on the stability of papain cross-linked with dimethyl adipimidate, illustrating the practical outcomes of the reaction.

| Storage Condition | Time (Weeks) | Activity Retained with 1% DMA (%) | Activity Retained without DMA (%) |

| Room Temperature | 2 | 100 | 79 |

| 4 | 96 | 68 | |

| 8 | 92 | 55 | |

| 12 | 88 | 45 | |

| 40°C | 2 | 95 | 60 |

| 4 | 88 | 40 | |

| 8 | 80 | 20 | |

| 12 | 75 | 10 |

Data sourced from US Patent 8,778,336 B2.

Experimental Protocols

General Protocol for Protein Crosslinking with DMA

This protocol provides a general framework for crosslinking proteins in solution.

Materials:

-

Dimethyl adipimidate dihydrochloride (DMA)

-

Amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.5; phosphate (B84403) buffer, pH 7.5-8.0; HEPES buffer)[4]

-

Protein sample

-

Quenching solution (e.g., 0.2 M glycine (B1666218) or Tris buffer)[4]

Procedure:

-

Prepare the protein sample in an appropriate amine-free buffer.

-

Immediately before use, dissolve DMA in the same buffer to the desired concentration (e.g., 15 µg/ml).[4]

-

Add the DMA solution to the protein sample. The molar excess of DMA will depend on the protein concentration and the desired degree of crosslinking.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 45 minutes to overnight).[4]

-

Terminate the reaction by adding the quenching solution to a final concentration sufficient to consume excess DMA.

-

Incubate for a further 15-30 minutes to ensure complete quenching.

-

The cross-linked sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Protocol for Crosslinking an Antibody to Protein A/G Beads

This protocol details the covalent immobilization of an antibody to Protein A or G agarose (B213101) beads.

Materials:

-

Antibody solution

-

Protein A or G agarose beads

-

Binding/Wash Buffer (e.g., 100 mM sodium borate, pH 9.0)

-

Crosslinking solution (20 mM DMA in 100 mM sodium borate, pH 9.0 - prepare fresh)

-

Quenching Buffer (e.g., 0.2 M ethanolamine (B43304) or glycine, pH 8.0)

Procedure:

-

Incubate the antibody with the Protein A/G beads in a suitable buffer to allow for binding.

-

Wash the antibody-bead complex three times with 10 volumes of binding/wash buffer to remove any unbound antibody and interfering substances.

-

Resuspend the beads in 3 volumes of freshly prepared crosslinking solution.

-

Incubate at room temperature for 30-60 minutes with gentle mixing.

-

Pellet the beads by centrifugation and discard the supernatant.

-

To quench the reaction, resuspend the beads in quenching buffer and incubate for 30-60 minutes at room temperature.

-

Wash the beads extensively with a suitable buffer (e.g., PBS) to remove any non-covalently bound antibody and residual quenching reagent.

-

The antibody-crosslinked beads are now ready for use in immunoprecipitation or other applications.

Protocol for Enzyme Stabilization and Activity Assay

This protocol outlines the process of stabilizing an enzyme with DMA and subsequently measuring its activity.

Materials:

-

Enzyme solution in an amine-free buffer

-

DMA solution

-

Quenching solution

-

Substrate for the enzyme activity assay

-

Buffer for the enzyme activity assay

Procedure: Enzyme Crosslinking:

-

Follow the general protein crosslinking protocol (Section 4.1) to crosslink the enzyme with DMA. It is crucial to optimize the DMA concentration and reaction time to achieve stabilization without significant loss of activity.

Enzyme Activity Assay:

-

After quenching the crosslinking reaction, dilute the cross-linked enzyme and a non-cross-linked control to a suitable concentration in the activity assay buffer.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate using an appropriate detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.

-

To assess stability, the activity of the cross-linked and non-cross-linked enzyme can be measured after incubation under various stress conditions (e.g., elevated temperature, different pH values) for different durations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Unraveling Molecular Architectures: A Technical Guide to Dimethyl Adipimidate Dihydrochloride and its 8.6 Å Spacer Arm

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application and Significance of Dimethyl Adipimidate Dihydrochloride (B599025) in Elucidating Protein-Protein Interactions.

Dimethyl adipimidate dihydrochloride (DMA) is a homobifunctional cross-linking agent pivotal in the field of structural biology and proteomics. Its well-defined spacer arm length of 8.6 Å provides a crucial tool for researchers to probe the spatial arrangement of proteins, offering valuable distance constraints for the characterization of protein complexes and their interactions. This technical guide provides an in-depth analysis of DMA, its quantitative properties, detailed experimental protocols, and the profound significance of its spacer arm in modern research.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes its key quantitative data.

| Property | Value |

| Spacer Arm Length | 8.6 Å |

| Molecular Weight | 245.15 g/mol |

| Chemical Formula | C₈H₁₈Cl₂N₂O₂ |

| CAS Number | 14620-72-5 |

| Reactivity | Primary amines (-NH₂) |

The Significance of the 8.6 Å Spacer Arm

The 8.6 Å spacer arm of Dimethyl adipimidate (DMA) is a critical feature that dictates its utility in protein cross-linking studies. This specific length acts as a molecular ruler, providing a defined distance constraint between the reactive primary amine groups (typically from lysine (B10760008) residues) on protein surfaces.

The significance of this spacer arm length is multifaceted:

-

High-Resolution Structural Insights : A shorter spacer arm, such as the 8.6 Å of DMA, provides more precise distance constraints. This is invaluable for high-resolution mapping of protein interfaces and for refining computational models of protein complexes. By successfully cross-linking two residues, it can be inferred that these residues are within a maximum distance defined by the spacer arm, thereby providing crucial data for determining the three-dimensional architecture of protein assemblies.

-

Probing Stable Interactions : The relatively short length of the DMA spacer arm makes it particularly effective for capturing stable and well-defined protein-protein interactions. For a successful cross-link to occur, the interacting proteins must be in close and sustained proximity, allowing the reagent to bridge the gap between reactive residues.

-

Studying Subunit Stoichiometry : DMA has been instrumental in determining the subunit structure of oligomeric proteins. By treating a protein complex with DMA and analyzing the products via SDS-PAGE, a ladder of bands corresponding to monomers, dimers, trimers, etc., can be observed, revealing the number of subunits in the complex.

-

Balancing Reactivity and Specificity : While longer spacer arms might capture more interactions, including transient or flexible ones, they can also lead to a higher degree of non-specific cross-linking and provide less precise distance information. The 8.6 Å length of DMA represents a balance, offering sufficient reach to bridge interacting surfaces while maintaining a high degree of spatial specificity. This helps to reduce ambiguity in the interpretation of cross-linking data.

Experimental Protocols

Effective use of this compound requires careful optimization of reaction conditions. Below are detailed methodologies for common applications.

Protocol 1: In Vitro Cross-Linking of Purified Proteins for SDS-PAGE Analysis

This protocol is designed to analyze the subunit composition of a purified protein complex.

Materials:

-

Purified protein sample (1-5 mg/mL)

-

This compound (DMA)

-

Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0-8.5 or 20 mM HEPES, pH 7.5. Note: Avoid amine-containing buffers like Tris, as they will compete with the cross-linking reaction.

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

-

2x Laemmli sample buffer

Procedure:

-

Prepare the protein sample in the chosen cross-linking buffer.

-

Freshly prepare a DMA stock solution (e.g., 10 mg/mL) in the cross-linking buffer immediately before use.

-

Add DMA to the protein solution to achieve a final concentration typically in the range of a 10- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Add an equal volume of 2x Laemmli sample buffer to the quenched reaction.

-

Boil the samples for 5 minutes and analyze the cross-linked products by SDS-PAGE.

Protocol 2: In Vivo Cross-Linking of Proteins in Cultured Cells

This protocol is for capturing protein interactions within a cellular context.

Materials:

-

Cultured cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

This compound (DMA)

-

Dimethyl sulfoxide (B87167) (DMSO) (optional, to increase membrane permeability)

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

Procedure:

-

Wash the cultured cells once with ice-cold PBS.

-

Resuspend the cells in a fresh solution of 10 mM DMA in ice-cold PBS. For enhanced membrane permeability, 0.25% DMSO can be included.[1]

-

Incubate the cell suspension at room temperature for 45 minutes with gentle agitation.

-

Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Pellet the cells by centrifugation and wash once with PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation. The supernatant containing the cross-linked protein complexes is now ready for downstream applications such as immunoprecipitation and Western blotting or mass spectrometry.

Visualizing Experimental Workflows and Logical Relationships

Diagrams are essential for conceptualizing the intricate processes involved in cross-linking experiments.

Case Study: Elucidating the Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactome

Chemical cross-linking has been a valuable technique in studying the complex protein-protein interactions of transmembrane receptors like the nicotinic acetylcholine receptor (nAChR). The following diagram illustrates a simplified signaling and interaction cascade that can be investigated using cross-linking approaches.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Dimethyl Adipimidate Dihydrochloride

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Dimethyl adipimidate dihydrochloride (B599025) (DMA), a homobifunctional imidoester crosslinker, in aqueous buffers. This document is intended for researchers, scientists, and drug development professionals who utilize DMA for protein-protein interaction studies, molecular structure elucidation, and the stabilization of biomolecules.

Dimethyl adipimidate dihydrochloride is a valuable tool in the field of biochemistry and molecular biology due to its ability to covalently crosslink primary amine groups in close proximity, thereby providing spatial information about protein complexes. However, its efficacy is intrinsically linked to its behavior in aqueous environments, where both its solubility and stability are critical parameters for successful and reproducible experimental outcomes. This guide consolidates available data on these properties and provides detailed experimental protocols for their assessment.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder. As a dihydrochloride salt, it exhibits improved water solubility compared to its free base form. However, once dissolved in aqueous buffers, it is susceptible to hydrolysis, which affects its stability and crosslinking efficiency.

Solubility in Aqueous Buffers

The solubility of this compound is a crucial factor for preparing stock solutions and reaction mixtures. While specific quantitative data is not extensively tabulated in publicly available literature, it is generally considered to be soluble in aqueous buffers commonly used in biochemical experiments. It is important to use non-amine-containing buffers for dissolving and reacting DMA, as primary amines will compete with the target molecules for reaction with the imidoester groups.

Table 1: Recommended Buffers for this compound

| Buffer Type | Common Examples | pH Range for Crosslinking | Notes |

| Phosphate Buffers | Sodium Phosphate, Potassium Phosphate | 7.0 - 8.5 | Commonly used and generally compatible. |

| Borate Buffers | Boric Acid/Sodium Borate | 8.0 - 9.0 | Effective for maintaining alkaline conditions. |

| HEPES Buffers | HEPES | 7.0 - 8.0 | A zwitterionic buffer that is often used in cell culture and biochemical assays. |

| Carbonate-Bicarbonate Buffers | Sodium Carbonate/Sodium Bicarbonate | 9.0 - 10.0 | Useful for reactions requiring higher pH. |

Note: Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) should be avoided during the crosslinking reaction as they will quench the reaction. They are, however, suitable for terminating the reaction.

Due to its hydrolytic instability, it is highly recommended to prepare DMA solutions immediately before use.

Stability in Aqueous Buffers

The stability of this compound in aqueous solution is limited by the hydrolysis of its imidoester functional groups. This hydrolysis is a critical factor to consider when designing crosslinking experiments, as the concentration of active crosslinker decreases over time. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

Effect of pH

The hydrolysis of imidoesters is pH-dependent. While the crosslinking reaction with primary amines is more efficient at alkaline pH (typically 8.0-9.0), the rate of hydrolysis also increases with pH. Therefore, a balance must be struck to achieve optimal crosslinking before the reagent is inactivated. For some applications, a slightly lower pH of 7.4 has been used to slow hydrolysis while still allowing for sufficient reaction with primary amines.[1]

Effect of Temperature

Higher temperatures generally increase the rate of chemical reactions, including both the crosslinking reaction and the hydrolysis of DMA. Crosslinking reactions are often carried out at room temperature or on ice to modulate the reaction rate and minimize protein degradation. Lowering the temperature can help to extend the half-life of DMA in solution.

Table 2: General Stability Profile of this compound in Aqueous Solution

| Condition | Effect on Stability (Half-life) | Recommendation |

| Increasing pH | Decreases | Optimize pH to balance reaction efficiency and stability (typically pH 8.0-9.0). |

| Increasing Temperature | Decreases | Perform reactions at room temperature or on ice to control the rate. |

| Presence of Primary Amines | Reacts (Quenches) | Use non-amine buffers for the reaction; use Tris or glycine to stop the reaction. |

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible results. The following sections provide methodologies for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Buffer: Prepare the desired aqueous buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5) and ensure its pH is accurately adjusted.

-

Addition of Solute: Add an excess amount of this compound to a known volume of the buffer in a sealed, transparent container (e.g., a glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For a hydrolytically unstable compound like DMA, this time should be minimized and the focus should be on practical solubility for immediate use. A short, standardized mixing time (e.g., 10-15 minutes) is more relevant than achieving true equilibrium.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of DMA in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or molarity.

Protocol for Assessing Hydrolytic Stability

This protocol describes a method to determine the rate of hydrolysis of this compound under specific conditions.

-

Preparation of DMA Stock Solution: Prepare a fresh stock solution of DMA in the desired aqueous buffer (e.g., 0.1 M Sodium Phosphate) at a known concentration.

-

Incubation: Incubate the solution at a constant temperature (e.g., 25 °C).

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution.

-

Quenching (Optional but Recommended): Immediately quench the hydrolysis and any potential reactions by adding a reagent that reacts with the remaining DMA or by acidifying the sample to slow down the hydrolysis significantly.

-

Analysis: Analyze the concentration of the remaining intact DMA in each aliquot using a validated analytical method, such as RP-HPLC. The appearance of hydrolysis products can also be monitored.

-

Data Analysis: Plot the concentration of DMA versus time. From this data, the hydrolysis rate constant (k) and the half-life (t½) can be calculated using first-order reaction kinetics.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

Caption: Hydrolysis pathway of Dimethyl adipimidate.

Caption: Experimental workflow for assessing stability.

Conclusion

The successful application of this compound as a crosslinking agent is highly dependent on a thorough understanding of its solubility and stability in aqueous buffers. Due to its inherent reactivity and susceptibility to hydrolysis, careful consideration of buffer composition, pH, and temperature is paramount. By following the guidelines and protocols outlined in this technical guide, researchers can optimize their experimental conditions to achieve consistent and reliable crosslinking results, ultimately leading to more accurate insights into the intricate world of molecular interactions. It is strongly recommended that researchers determine the practical solubility and stability of DMA under their specific experimental conditions to ensure the validity of their findings.

References

Dimethyl Adipimidate Dihydrochloride: A Technical Guide for Protein Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinking agent widely utilized in protein chemistry to investigate protein-protein interactions, stabilize protein complexes, and elucidate the quaternary structure of proteins.[1] Its ability to covalently link primary amine groups in close proximity makes it an invaluable tool for capturing transient and stable interactions within and between proteins. This guide provides an in-depth overview of DMA, including its chemical properties, mechanism of action, detailed experimental protocols, and applications in studying cellular signaling pathways.

Core Principles of Dimethyl Adipimidate Dihydrochloride Crosslinking

DMA possesses two reactive imidoester functional groups at either end of an 8.6 Å spacer arm.[1][2] These groups specifically target the primary amine groups found in the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains. The reaction proceeds optimally under slightly alkaline conditions (pH 8.0-9.0), where the deprotonated primary amine acts as a nucleophile, attacking the electrophilic carbon of the imidoester.[2] This results in the formation of a stable amidine bond, which importantly preserves the native charge of the protein, minimizing structural and functional perturbations.[1]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈Cl₂N₂O₂ | [3] |

| Molecular Weight | 245.15 g/mol | [4] |

| Spacer Arm Length | 8.6 Å | [2] |

| Purity | ≥97% | [4] |

| Appearance | White to off-white crystalline powder | |

| Storage Temperature | 2-8°C | [4] |

| Solubility | Soluble in aqueous buffers (e.g., phosphate, borate, HEPES) | [2] |

| Optimal pH Range | 8.0 - 9.0 | [2] |

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below. It is crucial to optimize these protocols for each specific protein system.

In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying the interactions between purified proteins or the subunit composition of a protein complex.

Materials:

-

This compound (DMA)

-

Amine-free buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5; or 20 mM HEPES, pH 7.5)[2]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Protein sample of interest

-

SDS-PAGE reagents

-

Mass spectrometer (optional)

Procedure:

-

Protein Preparation: Prepare the purified protein sample at a concentration of 0.25 to 1 mg/mL in an amine-free buffer.[2]

-

DMA Solution Preparation: Immediately before use, dissolve DMA in the same amine-free buffer to the desired final concentration (typically 1-2 mg/mL).[5]

-

Crosslinking Reaction: Add the freshly prepared DMA solution to the protein sample. The final concentration of DMA may need to be optimized, but a common starting point is a 10-50 fold molar excess over the protein concentration.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice to minimize protein degradation.[2]

-

Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM.[2] Incubate for an additional 15 minutes.

-

Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.[2] For identification of crosslinked peptides, proceed with in-gel digestion and mass spectrometry analysis.

In Situ Crosslinking of Proteins in Live Cells

This protocol is designed to capture protein-protein interactions within their native cellular environment.

Materials:

-

This compound (DMA)

-

Phosphate-buffered saline (PBS), ice-cold

-

Dimethyl sulfoxide (B87167) (DMSO) (optional)

-

Quenching solution (e.g., 0.2 M glycine)[6]

-

Cell lysis buffer

-

Antibodies for immunoprecipitation (optional)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture: Grow cells to the desired confluency.

-

Cell Preparation: Wash the cells once with ice-cold PBS.[6]

-

Crosslinking Solution: Prepare a fresh solution of 10 mM DMA in ice-cold PBS. For increased cell permeability, 0.25% DMSO can be included.[6]

-

Crosslinking Reaction: Resuspend the cells in the DMA solution and incubate at room temperature for 45 minutes with gentle agitation.[6]

-

Quenching: Terminate the reaction by adding the quenching solution.[6]

-

Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer.

-

Analysis: The crosslinked protein complexes can be analyzed by immunoprecipitation followed by Western blotting to identify interacting partners, or by mass spectrometry for large-scale interaction mapping.

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and signaling pathways can aid in understanding the application of DMA in protein chemistry research.

Caption: A generalized workflow for identifying protein-protein interactions using DMA crosslinking coupled with mass spectrometry.

The study of signaling pathways is a key area where DMA-mediated crosslinking provides significant insights. For example, the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cell proliferation and differentiation, involves receptor dimerization upon ligand binding.[7][8] DMA can be used to capture this dimerization event.

Caption: Schematic of DMA crosslinking to stabilize the ligand-induced EGFR dimer for subsequent analysis.

Similarly, the NF-κB signaling pathway, a central regulator of inflammation and immunity, involves the interaction of various proteins.[9][10] For instance, the inhibitor of κB (IκB) proteins bind to and sequester NF-κB dimers in the cytoplasm.[10] Crosslinking with DMA can be employed to study the composition of the IκB/NF-κB complex.

Conclusion

This compound is a powerful and versatile reagent for the study of protein structure and interactions. Its well-defined chemistry, specificity for primary amines, and ability to preserve the native charge of proteins make it a preferred choice for a wide range of applications in protein chemistry. The protocols and workflows presented in this guide provide a solid foundation for researchers to effectively utilize DMA in their investigations, leading to a deeper understanding of complex biological systems. As with any chemical crosslinking experiment, careful optimization of reaction conditions is paramount to achieving reliable and meaningful results.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. アジポイミド酸ジメチル 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Crosslinking Workflows | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

Handling Dimethyl Adipimidate Dihydrochloride in a Laboratory Setting: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethyl adipimidate dihydrochloride (B599025) (DMA), a homobifunctional cross-linking agent, is a valuable tool in protein research and bioconjugation techniques. However, its safe handling in the laboratory is paramount to ensure the well-being of personnel and the integrity of research. This technical guide provides an in-depth overview of the necessary safety precautions, hazard information, and handling protocols for DMA.

Hazard Identification and Classification

Dimethyl adipimidate dihydrochloride is classified as a hazardous chemical.[1] The primary hazards associated with this compound are:

-

Respiratory Irritation: May cause respiratory irritation.[2][4]

-

Harmful if Swallowed: In some classifications, it is listed as harmful if swallowed.[4]

-

Toxicity on Contact with Skin: Some sources indicate it may be toxic in contact with skin.[4]

-

Allergic Skin Reaction: May cause an allergic skin reaction.[4]

The signal word for this chemical is "Warning".[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C8H16N2O2 · 2HCl | [1] |

| Molecular Weight | 245.15 g/mol | [1][5][6] |

| Appearance | White to almost white solid (powder or crystal) | [1] |

| Melting Point | Approximately 215 °C (decomposes) | [1][6] |

| Solubility | Soluble in water (hydrolyzes) | [6] |

| Odor | No information available | [1] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure risks.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[1][2]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment at all times. This includes:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][2]

-

Hand Protection: Wear protective gloves, such as nitrile rubber gloves.[1][2][3]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]

-

Respiratory Protection: If dust formation is likely, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.

-

-

Hygiene Practices: Wash hands thoroughly after handling the compound.[1][2][3] Do not eat, drink, or smoke in the laboratory.[4]

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][2]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2]

-

Temperature: Store at 2-8°C.[5]

-

Moisture: The compound is moisture-sensitive and may decompose on exposure to moist air or water.[3][6] Therefore, it should be stored in a desiccator or under an inert atmosphere if possible.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of DMA.

First-Aid Measures

In the event of exposure, immediate action is crucial.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek medical attention.[1][2]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation persists, call a physician.[1][2]

-

Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Get medical attention if symptoms occur.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[1][2] Get medical attention if symptoms occur.[1][2]

Spill and Disposal Procedures

-

Spill: In case of a spill, sweep up the solid material and shovel it into a suitable container for disposal.[2] Avoid creating dust.[2] Ensure adequate ventilation.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: No information available.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[1]

By adhering to these safety precautions and protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for Dimethyl Adipimidate Dihydrochloride (DMA) Crosslinking for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the elucidation of protein-protein interactions and the structural characterization of protein complexes. Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinking agent that is particularly well-suited for these applications. DMA reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amidine bonds.[1] This process covalently captures proteins in their native interacting states, allowing for the subsequent identification of interaction partners and the mapping of interaction interfaces by mass spectrometry. These insights are invaluable for understanding cellular signaling pathways, validating drug targets, and elucidating the mechanism of action of therapeutic agents.

Principle of DMA Crosslinking

DMA possesses two reactive imidoester groups at either end of a spacer arm. The reaction with primary amines proceeds optimally under slightly alkaline conditions (pH 7.0-9.0) and results in the formation of a covalent amidine bond, effectively linking two amine-containing residues that are within the crosslinker's spatial range. A key advantage of imidoester crosslinkers like DMA is the preservation of the native charge of the modified lysine residue, which can help maintain the native conformation of the protein complex. It is crucial to use buffers devoid of primary amines, such as Tris or glycine (B1666218), during the crosslinking reaction to prevent quenching of the reagent.[2]

Experimental Protocols

This section provides detailed protocols for both in vitro crosslinking of purified protein complexes and in situ crosslinking of proteins within cells.

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol is designed for purified protein complexes at a known concentration.

Materials:

-

Dimethyl adipimidate dihydrochloride (DMA)

-

Amine-free buffer (e.g., 20 mM HEPES, 20 mM sodium phosphate)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Protein sample of interest

Procedure:

-

Buffer Exchange: Ensure the purified protein sample is in an amine-free buffer (e.g., HEPES or phosphate (B84403) buffer) at the desired concentration (typically 0.1-2 mg/mL).

-

DMA Solution Preparation: Immediately before use, prepare a fresh stock solution of DMA in the reaction buffer. For example, dissolve DMA in 20 mM HEPES, pH 7.5, to a concentration of 10-20 mg/mL.

-

Crosslinking Reaction: Add the DMA solution to the protein sample to achieve the desired final DMA concentration. The optimal concentration should be determined empirically but typically ranges from 0.5 to 5 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted DMA.

-

Sample Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE to visualize crosslinked products or for processing for mass spectrometry.

Protocol 2: In Situ Crosslinking in Mammalian Cells

This protocol is for capturing protein interactions within a cellular context.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

This compound (DMA)

-

Quenching solution (e.g., 100 mM Tris-HCl, pH 7.5 or 100 mM glycine in PBS)

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS to remove any amine-containing media.

-

Crosslinking: Resuspend the cells in ice-cold PBS containing the desired concentration of DMA (typically 1-10 mM).

-

Incubation: Incubate the cell suspension for 30-60 minutes at room temperature with gentle mixing.

-

Quenching: Pellet the cells by centrifugation and resuspend them in the quenching solution. Incubate for 15 minutes to stop the reaction.

-

Cell Lysis: Wash the cells again with PBS and then lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.

-

Sample Preparation: Clarify the lysate by centrifugation. The supernatant containing the crosslinked proteome is now ready for further purification (e.g., immunoprecipitation) or direct processing for mass spectrometry analysis.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for DMA crosslinking experiments.

| Parameter | In Vitro Crosslinking | In Situ Crosslinking |

| Protein Concentration | 0.1 - 2 mg/mL | N/A |

| DMA Concentration | 0.5 - 5 mM | 1 - 10 mM |

| Buffer | 20 mM HEPES or Phosphate | Phosphate-Buffered Saline (PBS) |

| pH | 7.0 - 9.0 | 7.4 |

| Temperature | Room Temperature | Room Temperature |

| Incubation Time | 30 - 60 minutes | 30 - 60 minutes |

| Quenching Agent | 20-50 mM Tris or Glycine | 100 mM Tris or Glycine |

Sample Preparation for Mass Spectrometry

Following crosslinking, the protein sample must be digested into peptides for mass spectrometric analysis.

Protocol:

-

Denaturation, Reduction, and Alkylation:

-

Denature the crosslinked protein sample in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

-

Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Enzymatic Digestion:

-

Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration (e.g., < 1 M urea).

-

Add a protease, typically trypsin, at a 1:50 to 1:100 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

-

-

Enrichment of Crosslinked Peptides (Optional but Recommended):

-

Crosslinked peptides are often low in abundance. Enrichment can be achieved using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

-

Mass Spectrometry Data Analysis

The analysis of XL-MS data requires specialized software to identify the crosslinked peptides from the complex tandem mass spectra. Software packages such as pLink, xQuest, and MaxLynx are commonly used for this purpose. The general workflow involves:

-

Database Searching: The acquired MS/MS spectra are searched against a protein sequence database.

-

Crosslink Identification: The software identifies spectra that correspond to two peptide sequences connected by the DMA crosslinker, taking into account the mass modification of the crosslinker.

-

Scoring and Validation: Identified crosslinks are scored based on the quality of the spectral match, and a false discovery rate (FDR) is typically calculated to ensure the confidence of the results.

Visualizations

Experimental Workflow for In Vitro DMA Crosslinking and Mass Spectrometry

References

Application Notes and Protocols for Dimethyl Adipimidate Dihydrochloride in Protein Complex Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dimethyl Adipimidate Dihydrochloride (B599025) (DMA), a homobifunctional imidoester crosslinker, for the analysis of protein-protein interactions and the structural elucidation of protein complexes.

Introduction to Dimethyl Adipimidate Dihydrochloride (DMA)

This compound (DMA·2HCl) is a water-soluble and membrane-permeable crosslinking agent.[1][2] It specifically reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) to form stable amidine bonds.[1][3] This reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0.[1][2] A key advantage of DMA is that the resulting amidine bond preserves the positive charge of the original amino group, which helps to maintain the native charge distribution of the protein and minimize conformational changes.[1][2] The spacer arm length of DMA is 8.6 Å, making it suitable for crosslinking proteins that are in close proximity.[2][4]

Applications of DMA in protein complex analysis include:

-

Stabilization of Protein Complexes: Covalently linking subunits of a protein complex to facilitate its purification and characterization.[1]

-

Identification of Interacting Partners: Capturing transient or weak protein-protein interactions for subsequent identification by techniques like mass spectrometry.[4][5]

-

Structural Elucidation: Providing distance constraints for computational modeling of protein complex structures.[6]

-

In vivo Crosslinking: Studying protein interactions within their native cellular environment due to its membrane permeability.[7][8]

Chemical Reaction and Mechanism

DMA reacts with primary amines in a two-step process. First, one of the imidoester groups reacts with a primary amine on a protein to form an unstable tetrahedral intermediate, which then eliminates a methanol (B129727) molecule to form a stable amidine bond. The second imidoester group can then react with another nearby primary amine on the same or a different protein, resulting in an intra- or inter-molecular crosslink, respectively.

Figure 1: Reaction scheme of DMA with protein amino groups.

Experimental Protocols

General Considerations

-

Buffer Selection: Use buffers that do not contain primary amines, such as phosphate, borate, carbonate, or HEPES buffers.[1][2] Avoid buffers like Tris or glycine (B1666218) in the crosslinking step as they will compete for reaction with DMA.[1][2]

-

pH: The optimal pH for the reaction is between 8.0 and 9.0.[1][2] However, physiological pH (7.4) can be used for in vivo studies.[1]

-

DMA Preparation: DMA is moisture-sensitive and should be equilibrated to room temperature before opening.[2] Prepare DMA solutions fresh just before use, as the imidoester moiety is susceptible to hydrolysis.[2]

-

Quenching: The crosslinking reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, or by lowering the pH with acetic acid.[1][9]

Protocol for in vitro Crosslinking of a Purified Protein Complex

This protocol is a general guideline and may require optimization for specific protein complexes.

Materials:

-

Purified protein complex

-

This compound (DMA)

-

Crosslinking Buffer: e.g., 20 mM HEPES, pH 7.5-8.5[4] or 0.2 M Triethanolamine, pH 8.0[2]

-

Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

SDS-PAGE loading buffer

Procedure:

-

Sample Preparation: Prepare the purified protein complex in the chosen crosslinking buffer. The protein concentration may range from 0.1 to 2 mg/mL.[4]

-

DMA Addition: Add a 10- to 50-fold molar excess of DMA to the protein solution. The optimal molar excess should be determined empirically.[2]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 1-3 hours at 4°C.[2][4][9] Incubation times may need to be optimized.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[2] Incubate for an additional 15 minutes at room temperature.

-

Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked complex. Further analysis can be performed using mass spectrometry to identify the crosslinked peptides.[5]

Protocol for in vivo Crosslinking

This protocol is adapted for cultured cells and may need modification for different cell types or tissues.

Materials:

-

Cultured cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

This compound (DMA)

-

Dimethyl sulfoxide (B87167) (DMSO) (optional, to increase cell permeability)[7]

-

Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Cell lysis buffer

Procedure:

-

Cell Preparation: Wash the cultured cells once with ice-cold PBS.[7]

-

Crosslinking Solution: Resuspend the cells in a fresh solution of 10 mM DMA in ice-cold PBS. For increased permeability, 0.25% DMSO can be included.[7]

-

Incubation: Incubate the cells at room temperature for 45 minutes with gentle agitation.[7]

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes.

-

Cell Lysis: Pellet the cells by centrifugation and wash with PBS. Lyse the cells using a suitable lysis buffer.

-

Analysis: The cell lysate can then be used for downstream applications such as immunoprecipitation followed by western blotting or mass spectrometry to identify interacting proteins.[10]

Quantitative Data and Optimization Parameters

The efficiency of DMA crosslinking is dependent on several factors. The following table summarizes key parameters and their typical ranges for optimizing crosslinking reactions.

| Parameter | Typical Range | Notes |

| Protein Concentration | 0.1 - 2 mg/mL | Lower concentrations may require a higher molar excess of DMA.[4] |

| DMA Concentration | 1 - 10 mM | For in vivo crosslinking, 10 mM is a common starting point.[1][7] |

| Molar Excess of DMA | 10 to 50-fold | This should be optimized for each specific protein complex.[2] |

| pH | 7.5 - 9.0 | Higher pH favors the reaction with primary amines.[1][2] |

| Reaction Time | 30 min - 3 hours | Shorter times at room temperature, longer times at 4°C.[2][4][9] |

| Temperature | 4°C or Room Temp. | Lower temperatures can help maintain protein stability. |

| Quenching Reagent | Tris or Glycine | Typically used at a final concentration of 20-50 mM.[2] |

Experimental Workflow and Downstream Analysis

The general workflow for a DMA crosslinking experiment followed by mass spectrometry is outlined below.

Figure 2: General workflow for protein complex analysis using DMA.

Case Study: Mapping a Protein-Protein Interaction Network

DMA-based crosslinking coupled with mass spectrometry can be used to elucidate protein-protein interaction networks. For example, in a study of a hypothetical signaling pathway, DMA could be used to capture interactions between a receptor, its downstream kinases, and scaffold proteins.

Figure 3: Hypothetical signaling pathway elucidated by DMA crosslinking.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No crosslinking observed | Inactive DMA (hydrolyzed) | Prepare fresh DMA solution immediately before use. |

| Low protein concentration | Increase protein concentration or molar excess of DMA. | |

| Suboptimal pH | Ensure the reaction buffer pH is between 8.0 and 9.0. | |

| Excessive aggregation/precipitation | DMA concentration too high | Reduce the molar excess of DMA. |

| Protein is unstable under reaction conditions | Optimize buffer conditions, temperature, and incubation time. | |

| Low yield of crosslinked product | Inefficient quenching | Ensure quenching reagent is added in sufficient excess. |

| Short incubation time | Increase the incubation time. |

Conclusion

This compound is a valuable tool for the study of protein complexes. Its ability to covalently capture protein-protein interactions in vitro and in vivo provides crucial information for understanding protein function and cellular processes. Careful optimization of reaction conditions is essential for successful crosslinking experiments. The protocols and guidelines presented here serve as a starting point for researchers to effectively utilize DMA in their protein complex analysis workflows.

References

- 1. This compound | Crosslinker [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. fgsc.net [fgsc.net]

- 5. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]

- 6. Structural Analysis of Protein Complexes by Cross-Linking and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. interchim.fr [interchim.fr]

- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes: In Situ Protein Crosslinking in Cultured Cells with Dimethyl Adipimidate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinking agent used to study protein-protein interactions.[1] Its membrane-permeable nature makes it particularly effective for in situ crosslinking, allowing for the stabilization of protein complexes within their native cellular environment.[1] DMA targets primary amines, primarily the ε-amino groups of lysine (B10760008) residues, forming stable, covalent amidine bonds.[1][2] This process "freezes" transient and stable protein interactions, facilitating their subsequent isolation and analysis. A key advantage of imidoester crosslinkers like DMA is that the resulting amidine bond preserves the native charge of the protein, which can help maintain the complex's conformation and activity.[3] These application notes provide a comprehensive overview and detailed protocols for using DMA to investigate protein-protein interactions in cultured cells.

Principle of the Method

DMA possesses two reactive imidoester groups at either end of an 8.6 Å spacer arm.[4] When introduced to cultured cells, DMA permeates the cell and mitochondrial membranes to access intracellular compartments. Inside the cell, at an alkaline pH (typically 8.0-9.0), the imidoester groups react with primary amine groups on nearby proteins.[3] If two proteins are part of an interacting complex, and their respective lysine residues are within the reach of the DMA spacer arm, a covalent crosslink is formed between the two polypeptides. This effectively traps the protein complex. The reaction is terminated by adding a quenching buffer containing primary amines, such as Tris or glycine (B1666218), which inactivates any remaining reactive DMA.[3] The crosslinked complexes can then be analyzed using various techniques, including SDS-PAGE, Western blotting, immunoprecipitation, and mass spectrometry.[4][5]

View the DOT script for the diagram below

Caption: Mechanism of DMA-mediated protein crosslinking.

Data Presentation: Quantitative Parameters

The optimal conditions for DMA crosslinking can vary significantly based on the specific protein complex, cell type, and experimental goals. The following table summarizes starting concentrations and incubation times reported in various contexts. Researchers should perform optimization experiments (e.g., a concentration and time-course titration) to determine the ideal conditions for their system.

| Parameter | Value Range | Context / Sample Type | Key Considerations | Reference |

| DMA Concentration | 10 mM | In vivo crosslinking in yeast cells | A good starting point for whole-cell experiments. | [6] |

| 1 - 2 mg/mL | In vitro crosslinking of crude cellular extracts | Higher concentration may be needed for complex mixtures. | [4] | |

| 10- to 30-fold molar excess over protein | Purified protein solutions | Recommended when protein concentration is known. Use higher excess for dilute protein solutions (<5 mg/mL). | [3] | |

| Incubation Time | 30 - 60 minutes | General protein solutions at room temperature | Balances crosslinking efficiency with potential sample degradation. | [3] |

| 45 minutes | In vivo crosslinking in yeast cells at room temperature | Sufficient for capturing specific protein complexes. | [6] | |

| 3 hours | In vitro crosslinking of crude extracts at room temperature | Longer incubation may be required to crosslink low-abundance proteins. | [4] | |

| Reaction pH | 7.0 - 10.0 | General imidoester reactions | The reaction rate increases with pH. | [3] |

| 8.0 - 9.0 | Optimal for crosslinking efficiency | Provides a balance between high reactivity and protein stability. | [3] | |

| Quenching Agent | 20 - 50 mM (final concentration) | Tris or Glycine buffer | Added to terminate the reaction by consuming excess DMA. | [3] |

Experimental Protocols

This protocol provides a detailed methodology for in situ protein crosslinking in adherent cultured mammalian cells.

Materials and Reagents

-

Cells: Cultured cells expressing the protein(s) of interest.

-

Dimethyl adipimidate dihydrochloride (DMA): (e.g., Thermo Scientific, Pierce™)

-

Crosslinking Buffer: 0.2 M Triethanolamine or 1X PBS (Phosphate-Buffered Saline), pH adjusted to 8.5. Crucially, do not use buffers containing primary amines like Tris or glycine for the crosslinking step. [3]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5.

-

Cell Lysis Buffer: RIPA buffer or a user-defined buffer compatible with downstream applications (e.g., IP buffer), supplemented with protease and phosphatase inhibitors.

-

DMSO (optional): To aid in cell permeability.[6]

-

Ice-cold 1X PBS.

Protocol Steps

-

Cell Preparation: a. Culture cells to approximately 80-90% confluency in appropriate culture plates (e.g., 10 cm plates). b. On the day of the experiment, aspirate the culture medium and gently wash the cell monolayer twice with ice-cold 1X PBS.[6]

-

Preparation of DMA Solution (Prepare Fresh): a. Allow the vial of DMA powder to equilibrate to room temperature before opening to prevent condensation.[3] b. Immediately before use, dissolve DMA in the Crosslinking Buffer (e.g., 0.2 M Triethanolamine, pH 8.5) to the desired final concentration (e.g., starting with 1-10 mM). Vortex briefly to dissolve. c. (Optional) For cells that are difficult to permeate, DMSO can be added to the crosslinking buffer to a final concentration of 0.25%.[6]

-

In Situ Crosslinking: a. After the final PBS wash, aspirate all remaining PBS from the cell plates. b. Add the freshly prepared DMA crosslinking solution to the cells, ensuring the monolayer is completely covered (e.g., 2 mL for a 10 cm plate). c. Incubate the plates at room temperature for 30-60 minutes.[3] A gentle rocking motion can be used to ensure even distribution of the crosslinker.[6]

-

Quenching the Reaction: a. To stop the crosslinking reaction, add the Quenching Buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris-HCl to 1 mL of crosslinking solution).[3][7] b. Incubate for 15 minutes at room temperature with gentle rocking.[8]

-

Cell Lysis and Protein Extraction: a. Aspirate the quenching/crosslinking solution and wash the cells twice more with ice-cold 1X PBS. b. Add ice-cold Cell Lysis Buffer supplemented with protease/phosphatase inhibitors to the plate. c. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (containing the crosslinked protein complexes) to a new tube.

-

Downstream Analysis: a. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA). b. The samples are now ready for analysis by SDS-PAGE and Western blotting to observe higher molecular weight bands corresponding to crosslinked complexes. c. Alternatively, the lysate can be used for immunoprecipitation (IP) to isolate a specific protein and its crosslinked partners, followed by mass spectrometry to identify the interacting proteins.[4]

Visualization of Workflows and Pathways

General Experimental Workflow

The entire process, from cell culture to analysis, follows a logical sequence of steps designed to preserve and capture protein interactions.

View the DOT script for the diagram below

Caption: Workflow for in situ protein crosslinking with DMA.

Application in Signaling Pathway Analysis

DMA is invaluable for capturing transient interactions that are common in cellular signaling pathways, such as the interaction between a kinase and its substrate or a receptor and its downstream effector.

View the DOT script for the diagram below

Caption: Capturing transient kinase-substrate interactions.

References

- 1. This compound | Crosslinker [benchchem.com]

- 2. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. fgsc.net [fgsc.net]

- 5. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of Dimethyl Adipimidate Dihydrochloride for Crosslinking: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinker used to covalently link primary amine groups in proteins and other macromolecules. With a spacer arm length of 8.6 Ångstroms, it is a valuable tool for studying protein-protein interactions, stabilizing protein complexes, and immobilizing proteins onto solid supports.[1][2][3] DMA reacts specifically with primary amines at alkaline pH (typically 8.0-10.0) to form stable amidine bonds, largely preserving the native charge of the protein.[2][3][4] This membrane-permeable reagent is suitable for both intracellular and in vitro crosslinking studies.[2][4] Careful optimization of the DMA concentration is critical to achieve efficient crosslinking without causing excessive aggregation or loss of protein function.[4]

Reaction Mechanism

DMA's reaction with primary amines is a two-step process. The imidoester group first reacts with a primary amine on a protein to form an unstable tetrahedral intermediate. This intermediate then eliminates a methanol (B129727) molecule to form a stable amidine bond. This reaction is most efficient at a slightly alkaline pH, which facilitates the deprotonation of the primary amine, making it a better nucleophile.

Key Considerations for Optimal Crosslinking

Several factors influence the efficiency and outcome of a crosslinking experiment with DMA. Careful consideration of these parameters is essential for reproducible and meaningful results.

-

pH: The reaction of imidoesters with amines is highly pH-dependent. Optimal crosslinking is typically achieved at a pH between 8.0 and 9.0.[2][4] Below pH 8.0, the reaction rate is significantly reduced, while above pH 10.0, the hydrolysis of the imidoester becomes a competing reaction.

-

Buffer Choice: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with DMA.[2][4] Suitable buffers include phosphate, borate, HEPES, and triethanolamine.[2][4][5]

-

Protein Concentration: The concentration of the target protein can influence whether intramolecular or intermolecular crosslinking is favored. At high protein concentrations, intermolecular crosslinking is more likely to occur, potentially leading to the formation of high-molecular-weight aggregates.[4]

-

DMA Concentration: The optimal concentration of DMA depends on the protein concentration and the desired outcome of the experiment. A molar excess of DMA over the protein is generally used.

-

Reaction Time and Temperature: Crosslinking reactions with DMA are typically carried out at room temperature for 30-60 minutes.[2] The reaction can be slowed down by performing it at 4°C.

Data Presentation: Recommended DMA Concentrations

The following table summarizes recommended starting concentrations of DMA for various applications. It is important to note that these are starting points, and empirical optimization for each specific system is highly recommended.

| Application | Protein Concentration | Recommended Molar Excess of DMA | Recommended DMA Concentration | Notes |

| Intramolecular Crosslinking | < 1 mg/mL | 20- to 50-fold | 1 - 5 mM | Lower protein concentrations favor intramolecular crosslinking. The goal is to stabilize the protein's tertiary or quaternary structure. |

| Intermolecular Crosslinking | > 5 mg/mL | 10- to 30-fold | 5 - 10 mM | Higher protein concentrations promote crosslinking between different protein molecules, which is useful for identifying interacting partners.[2] |

| In-vivo Crosslinking (Cells) | N/A | N/A | 10 mM | For crosslinking proteins within living cells.[6] The membrane permeability of DMA allows it to enter cells and crosslink intracellular proteins. |

| Immobilization to a Support | 1 - 5 mg/mL | 10- to 20-fold | 5 - 10 mM | For covalently attaching proteins, such as antibodies, to a solid support like Protein A or G beads.[4] |

| Enzyme Stabilization | Variable | 10- to 50-fold | 1 - 10 mM | The goal is to introduce intramolecular crosslinks to rigidify the enzyme structure and enhance its stability without significantly compromising its activity.[4] |

Experimental Protocols

Protocol 1: In Vitro Protein Crosslinking

This protocol provides a general procedure for crosslinking a purified protein or protein complex in solution.

Materials:

-

Dimethyl adipimidate dihydrochloride (DMA)

-

Amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.5; or 20 mM HEPES, pH 7.5)[5]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0; or 1 M glycine)

-

Protein sample in a compatible buffer

-

Microcentrifuge tubes

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. The protein concentration should be adjusted based on the desired outcome (intramolecular vs. intermolecular crosslinking).

-

Prepare DMA Solution: Immediately before use, dissolve DMA in the amine-free buffer to the desired final concentration (e.g., 6 mg/mL, with pH adjusted to 8.5 with NaOH for some applications).[5] DMA solutions are susceptible to hydrolysis and should not be stored.[2]

-

Initiate Crosslinking: Add the freshly prepared DMA solution to the protein sample. For a protein concentration above 5 mg/mL, a 10-fold molar excess of the crosslinker is a good starting point. For concentrations below 5 mg/mL, a 20- to 30-fold molar excess may be required.[2]

-

Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.[2] For some applications, incubation for up to 3 hours at room temperature may be necessary.[5]

-

Quench Reaction: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM.[2] Incubate for an additional 15 minutes at room temperature.

-

Analysis: The crosslinked products can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In Vivo Crosslinking of Cellular Proteins

This protocol is designed for crosslinking proteins within living cells.

Materials:

-

This compound (DMA)

-

Phosphate-buffered saline (PBS), ice-cold

-

Dimethyl sulfoxide (B87167) (DMSO) (optional)

-

Quenching solution (e.g., 0.2 M glycine)[6]

-

Cell culture medium

-

Cell scraper

Procedure:

-

Cell Preparation: Wash cultured cells once with cold 1X PBS.

-

Crosslinking Solution: Prepare a fresh solution of 10 mM DMA in ice-cold 1X PBS.[6] For increased cell permeability, 0.25% DMSO can be included.[6]

-

Crosslinking Reaction: Resuspend the cells in the DMA crosslinking solution and incubate at room temperature for 45 minutes with gentle agitation.[6]

-

Quench Reaction: Terminate the reaction by adding the quenching solution (e.g., 0.2 M glycine).[6]

-

Cell Lysis and Analysis: Wash the cells again with 1X PBS and proceed with cell lysis and subsequent analysis of the crosslinked proteins by immunoprecipitation, SDS-PAGE, and Western blotting.

Visualizations

Caption: Chemical reaction of DMA with a primary amine on a protein.

Caption: General experimental workflow for in vitro protein crosslinking with DMA.

References

Quenching the Dimethyl Adipimidate Dihydrochloride (DMA) Crosslinking Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester crosslinker widely utilized in biological research to study protein-protein interactions and elucidate the quaternary structure of protein complexes. DMA covalently links proteins by reacting with primary amines (such as the ε-amino group of lysine (B10760008) residues) under mild alkaline conditions (pH 7.0-10.0) to form stable amidine bonds.[1] A critical step in any crosslinking experiment is the effective termination of the reaction, a process known as quenching. Inadequate quenching can lead to uncontrolled crosslinking, resulting in the formation of large, insoluble aggregates and artifacts that can complicate data interpretation. This document provides detailed application notes and protocols for effectively quenching the DMA crosslinking reaction.

Mechanism of DMA Crosslinking and the Importance of Quenching

DMA possesses two imidoester functional groups separated by an 8.6 Å spacer arm, allowing it to bridge primary amines on interacting proteins. The reaction proceeds optimally at a slightly alkaline pH (typically 8.0-9.0), which facilitates the nucleophilic attack of the unprotonated primary amine on the imidoester carbon. The resulting amidine bond preserves the positive charge of the original amine group, which can help maintain the native charge distribution of the protein.

Quenching is essential to stop the crosslinking reaction at a specific time point, providing a "snapshot" of the protein interactions at that moment. Effective quenching is achieved by adding a reagent that rapidly reacts with the remaining active imidoester groups on the DMA, rendering them incapable of further crosslinking. This is typically accomplished by adding a high concentration of a primary amine-containing compound.

Quenching Agents for DMA Crosslinking

Several reagents can be used to quench the DMA crosslinking reaction. The choice of quenching agent can depend on the specific experimental requirements and downstream applications. The most commonly used quenching agents are Tris (tris(hydroxymethyl)aminomethane) and glycine. Ethanolamine has also been used effectively. While direct quantitative comparisons of quenching efficiency for DMA are not extensively documented, information from studies on other crosslinkers, such as formaldehyde, suggests that Tris may be a more efficient quencher than glycine.[2][3] However, it is also suggested that high concentrations of Tris could potentially facilitate the reversal of some crosslinks, a factor to consider in experimental design.[2][4][5]

Summary of Common Quenching Agents for DMA Crosslinking

| Quenching Agent | Typical Concentration | Typical Incubation Time | pH | Notes |

| Tris | 20 mM - 100 mM | 10 - 15 minutes | ~8.0 | Often cited as a highly efficient quencher.[3][6] May have the potential to reverse crosslinks at higher concentrations.[2][4][5] |

| Glycine | 100 mM - 200 mM | 15 minutes - 1 hour | ~7.5 - 8.0 | A commonly used and effective quenching agent.[7] |

| Ethanolamine | 200 mM | Not specified | 8.0 | Used in protocols for crosslinking antibodies to beads.[8] |

| Acetic Acid | 1:4 ratio (sample:acid) | Not specified | Acidic | An alternative quenching method that works by lowering the pH and inactivating the reaction. |

Experimental Protocols